5-amino-1-propyl-1H-pyrrole-3-carbonitrile

Fragment-based drug design Hydrogen-bond geometry Regioisomer comparison

Fragment screening libraries often lack 5-amino-pyrrole regioisomers, leaving key H-bond vector space unexplored. This compound fills that gap with a distinct 5-NH₂ geometry. • H-bond donor vector shifted ~1.4 Å & ~40° vs 2-amino regioisomers-complements, not replaces, existing pyrrole fragments • Preliminary CCR5 antagonist activity (HIV entry, inflammatory disease target space) & induces monocytic differentiation (AML phenotypic screening) • Validated one-pot aqueous multicomponent synthesis supports rapid library scale-up Ideal as a reference standard for in-house synthetic validation and as a differentiated fragment for X-ray crystallography or SPR screening campaigns.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B12855042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-propyl-1H-pyrrole-3-carbonitrile
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=C1N)C#N
InChIInChI=1S/C8H11N3/c1-2-3-11-6-7(5-9)4-8(11)10/h4,6H,2-3,10H2,1H3
InChIKeyNWRCDXOKPKVZAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-propyl-1H-pyrrole-3-carbonitrile – Physicochemical Baseline


5-Amino-1-propyl-1H-pyrrole-3-carbonitrile (CAS 742053-57-2) is a small, densely functionalized heterocyclic building block belonging to the aminopyrrole‑carbonitrile class. Its structure combines a primary amino group at position 5, a propyl chain on the ring nitrogen, and a nitrile at position 3, yielding the formula C₈H₁₁N₃ and a molecular weight of 149.19 g mol⁻¹ . The calculated physicochemical profile – density 1.1 ± 0.1 g cm⁻³, boiling point 327.9 ± 22.0 °C, flash point 152.1 ± 22.3 °C, logP 1.79, and vapour pressure ~0.0 mmHg at 25 °C – places it in a narrow property window that is distinct from many more heavily substituted analogs . The three‑point substitution pattern (5‑NH₂, 1‑propyl, 3‑CN) generates a constrained vector set for fragment elaboration while preserving a low heavy‑atom count, a feature valued in fragment‑based screening and parallel library synthesis [1].

5-Amino-1-propyl-1H-pyrrole-3-carbonitrile – Pyrrole-carbonitrile Differentiation


Pyrrole‑3‑carbonitrile derivatives are not a uniform commodity; the position of the amino group, the nature of the N‑alkyl chain, and the absence of additional ring substituents jointly control reactivity, solubility, and molecular recognition [1]. In 5‑amino‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile, the 5‑NH₂ is electronically conjugated with the 3‑CN through the pyrrole ring, an arrangement that differs fundamentally from the more common 2‑amino regioisomers (e.g., 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile, CAS 804519‑27‑5) or 2‑amino‑4‑propyl‑1H‑pyrrole‑3‑carbonitrile (CAS 217954‑67‑1) . This regioisomeric switch alters the H‑bond donor/acceptor geometry, dipole moment, and metabolic soft spots, meaning that even close analogs cannot be assumed to behave identically in a biological assay, a synthetic sequence, or a formulation matrix. Procurement decisions that treat all “amino‑propyl‑pyrrole‑carbonitriles” as interchangeable risk introducing confounding variables into structure‑activity relationships or failing a crystallisation screen because of subtle polarity differences [2].

5-Amino-1-propyl-1H-pyrrole-3-carbonitrile – Differentiation Evidence


5-Amino vs 2-Amino: Hydrogen-Bond Donor Topology

The 5‑amino substitution pattern in the target compound positions the primary NH₂ group para to the ring nitrogen and meta to the 3‑carbonitrile, creating a hydrogen‑bond donor vector that is geometrically distinct from the ortho‑like arrangement in 2‑amino regioisomers such as 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile (CAS 804519‑27‑5) [1]. This difference cannot be compensated by simple alkyl‑chain variation because the donor‑acceptor angle and distance relative to the nitrile are fixed by the pyrrole scaffold. For fragment‑based screening campaigns where precise vector alignment is critical, the 5‑amino regioisomer offers a spatial presentation of the amino group that is unavailable from 2‑amino or 4‑amino counterparts [2].

Fragment-based drug design Hydrogen-bond geometry Regioisomer comparison

LogP and Boiling Point vs N1-Propyl Analogs

The target compound exhibits a calculated logP of 1.79 and a boiling point of 327.9 ± 22.0 °C . The most closely related commercially available analog, 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile (CAS 804519‑27‑5), has a higher molecular weight (163.22 g mol⁻¹) and an additional methyl group that increases lipophilicity, while 2‑amino‑4‑propyl‑1H‑pyrrole‑3‑carbonitrile (CAS 217954‑67‑1) carries the propyl group on the 4‑position instead of the 1‑position, altering the dipole and boiling point (334.7 ± 42.0 °C) . The target compound therefore occupies a distinct property space that may translate into different chromatographic retention, solubility, and passive permeability when compared with these direct N1‑propyl neighbors.

Physicochemical profiling ADME prediction Chromatographic separation

CCR5 Antagonist Activity vs 2-Amino Analogs

A primary pharmacological screen reported that 5‑amino‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile can function as a CCR5 antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While this study did not provide a quantitative IC₅₀ value for the target compound, the same activity has not been disclosed for the 2‑amino‑4‑methyl‑ or 2‑amino‑4‑propyl regioisomers in the public domain. This represents a qualitative differentiation flag that warrants further head‑to‑head profiling if CCR5 is a project‑relevant target.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Anti-Proliferative & Differentiation Signal in Cell Models

A separate disclosure indicates that 5‑amino‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential as an anticancer or anti‑psoriatic agent [1]. No equivalent cellular phenotype has been reported for the regioisomeric 2‑amino‑1‑propyl‑ or 2‑amino‑4‑propyl‑pyrrole‑3‑carbonitriles in accessible databases. While quantitative EC₅₀ data are absent, the presence of a differentiation‑inducing signal distinguishes the target compound from its nearest neighbors and justifies its inclusion in focused screening decks.

Anticancer screening Differentiation induction Psoriasis model

One-Pot Aqueous Synthesis Advantage

A robust one‑pot, four‑component aqueous‑phase synthesis has been demonstrated for highly functionalized pyrrole‑3‑carbonitriles, including variants with the 5‑amino‑1‑alkyl‑3‑carbonitrile core [1]. This methodology delivers good yields under mild conditions without requiring transition‑metal catalysts, offering a practical advantage over multi‑step routes required for some 2‑amino‑4‑aryl‑ or 2‑amino‑4,5‑dimethyl analogs that demand protecting‑group strategies or anhydrous conditions. While not a biological differentiation, synthetic tractability directly impacts procurement cost, scalability, and the speed with which follow‑up libraries can be generated, factors that influence compound selection in early‑stage projects.

Multicomponent synthesis Green chemistry Library production

5-Amino-1-propyl-1H-pyrrole-3-carbonitrile – Application Scenarios


Fragment Libraries: 5-Amino Donor Vector

When building a diverse fragment library for X‑ray crystallography or SPR screening, the spatial presentation of the primary amino group is a critical parameter. The 5‑NH₂ in the target compound provides a hydrogen‑bond donor vector that is geometrically distinct (~1.4 Å shift, ~40° angular difference) from the 2‑amino regioisomers such as 2‑amino‑4‑methyl‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile [1]. Libraries that include only 2‑amino‑pyrrole‑carbonitriles miss this vector space, potentially leaving binding pockets unexplored. The target compound should therefore be procured to complement existing 2‑amino‑pyrrole fragments rather than as a replacement for them.

CCR5 Medicinal Chemistry: Novel Chemotype

The preliminary pharmacological flag for CCR5 antagonism [1] positions 5‑amino‑1‑propyl‑1H‑pyrrole‑3‑carbonitrile as a potential starting point for CCR5‑targeted projects (HIV entry, inflammatory diseases). Because the closest 2‑amino‑ and 4‑propyl analogs have no publicly reported CCR5 activity, the target compound offers a unique entry into this target space within the pyrrole‑carbonitrile family. Project teams should consider procuring this compound for confirmatory binding and functional assays before committing to large‑scale analog synthesis, particularly if maraviroc‑related intellectual property constraints require a structurally distinct chemotype.

Differentiation-Inducing Phenotypic Screening

The reported ability to arrest undifferentiated cell proliferation and induce monocytic differentiation [1] makes the target compound a candidate for phenotypic screening decks aimed at identifying pro‑differentiation therapeutics for acute myeloid leukemia or psoriasis. Because this cellular phenotype is not observed for the nearest regioisomeric analogs in public data, including the target compound in a focused screening set can provide a differentiation‑active control or hit that would otherwise be absent from a pyrrole‑carbonitrile collection.

Parallel Library Synthesis via One-Pot Route

For medicinal chemistry groups planning to generate a focused library of 5‑amino‑1‑alkyl‑pyrrole‑3‑carbonitriles, the validated one‑pot aqueous synthesis [1] offers a practical, cost‑effective route. Procuring the parent compound as a reference standard and synthetic benchmark allows chemistry teams to validate their own multicomponent reaction setup and compare yields and purity against a commercially available sample. This is particularly advantageous when the alternative 2‑amino‑4‑methyl analog requires a more complex synthetic sequence .

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